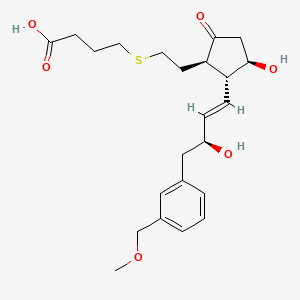![molecular formula C29H31ClN2O6 B10771702 (1-{[(4r,6s)-8-Chloro-6-(2,3-Dimethoxyphenyl)-4h,6h-Pyrrolo[1,2-A][4,1]benzoxazepin-4-Yl]acetyl}piperidin-4-Yl)acetic Acid](/img/structure/B10771702.png)
(1-{[(4r,6s)-8-Chloro-6-(2,3-Dimethoxyphenyl)-4h,6h-Pyrrolo[1,2-A][4,1]benzoxazepin-4-Yl]acetyl}piperidin-4-Yl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of PMID22464687C15a involves a series of chemical reactions, typically starting with the synthesis of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to the compound’s chemical structure .
Industrial Production Methods
Industrial production of PMID22464687C15a requires large-scale synthesis techniques, often involving batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates, control of reaction parameters, and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
PMID22464687C15a undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of PMID22464687C15a are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted analogs .
Aplicaciones Científicas De Investigación
PMID22464687C15a has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its role in cellular signaling pathways and as a potential therapeutic agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of PMID22464687C15a involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular functions. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to PMID22464687C15a include other synthetic molecules with comparable structures and functions. Examples include:
GTPL7578: Another synthetic molecule with similar therapeutic potential.
BDBM50388358: A related compound with overlapping applications in research and industry
Uniqueness
PMID22464687C15a stands out due to its unique chemical structure and specific interactions with molecular targets. Its versatility in various scientific applications and potential therapeutic benefits make it a valuable compound for further investigation and development .
Propiedades
Fórmula molecular |
C29H31ClN2O6 |
|---|---|
Peso molecular |
539.0 g/mol |
Nombre IUPAC |
2-[1-[2-[(4R,6S)-8-chloro-6-(2,3-dimethoxyphenyl)-4,6-dihydropyrrolo[1,2-a][4,1]benzoxazepin-4-yl]acetyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C29H31ClN2O6/c1-36-24-7-3-5-20(29(24)37-2)28-21-16-19(30)8-9-22(21)32-12-4-6-23(32)25(38-28)17-26(33)31-13-10-18(11-14-31)15-27(34)35/h3-9,12,16,18,25,28H,10-11,13-15,17H2,1-2H3,(H,34,35)/t25-,28-/m1/s1 |
Clave InChI |
MSSQOQPKGAMUSY-LEAFIULHSA-N |
SMILES isomérico |
COC1=CC=CC(=C1OC)[C@@H]2C3=C(C=CC(=C3)Cl)N4C=CC=C4[C@H](O2)CC(=O)N5CCC(CC5)CC(=O)O |
SMILES canónico |
COC1=CC=CC(=C1OC)C2C3=C(C=CC(=C3)Cl)N4C=CC=C4C(O2)CC(=O)N5CCC(CC5)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-morpholin-4-ylbenzoyl)amino]-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]-1H-thieno[5,4-d]pyrazole-5-carboxamide](/img/structure/B10771630.png)

![N-(4-fluoro-2-methylphenyl)-3-methyl-N-[(2-methyl-1H-indol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B10771650.png)
![(2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide](/img/structure/B10771654.png)
![(2R,3R)-2-benzhydryl-N-[(2-iodanylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B10771661.png)
![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(6,8-ditritioisoquinolin-5-yl)urea](/img/structure/B10771666.png)
![(3S)-3-(2-{2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl}ethynyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B10771671.png)
![1-[4-Amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10771676.png)
![2-[(4-methoxyphenyl)sulfonyl-[4-methyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentanoyl]amino]acetic acid](/img/structure/B10771677.png)
![ethyl 4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoate](/img/structure/B10771683.png)
![1-[4-(3-Hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B10771689.png)
![(1S,5S)-tert-butyl 3-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B10771699.png)
![3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B10771701.png)